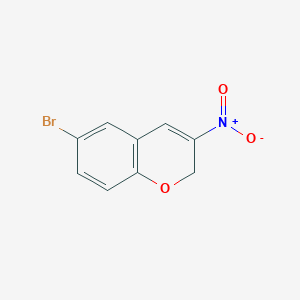

6-Bromo-3-nitro-2H-chromene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

92210-56-5 |

|---|---|

Molecular Formula |

C9H6BrNO3 |

Molecular Weight |

256.05 g/mol |

IUPAC Name |

6-bromo-3-nitro-2H-chromene |

InChI |

InChI=1S/C9H6BrNO3/c10-7-1-2-9-6(3-7)4-8(5-14-9)11(12)13/h1-4H,5H2 |

InChI Key |

QSUROLZXISAMMG-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=CC2=C(O1)C=CC(=C2)Br)[N+](=O)[O-] |

Origin of Product |

United States |

Reactivity and Chemical Transformations of 6 Bromo 3 Nitro 2h Chromene

Investigation of Nucleophilic and Electrophilic Reaction Pathways on the 2H-Chromene Ring

The reactivity of the 2H-chromene ring in 6-bromo-3-nitro-2H-chromene is dominated by the electron-withdrawing effect of the nitro group conjugated to the C3-C4 double bond. This renders the C4 position highly electrophilic and susceptible to attack by a variety of nucleophiles. The general reactivity of 3-nitro-2H-chromenes as excellent Michael acceptors has been extensively reviewed. chim.itresearchgate.net The bromine atom at the 6-position, being an electron-withdrawing group, further enhances the electrophilicity of the nitroalkene system.

Nucleophilic attack is the most prevalent reaction pathway observed for this class of compounds. A wide range of carbon and heteroatom nucleophiles readily add to the C4 position in a conjugate fashion. While the focus is often on conjugate addition, the potential for nucleophilic aromatic substitution of the bromine atom exists, particularly under conditions that favor such reactions, like the use of strong nucleophiles and catalysts.

Electrophilic attack on the 2H-chromene ring is less common due to the deactivating effect of the nitro group. However, the benzene (B151609) portion of the molecule can undergo electrophilic aromatic substitution, with the position of substitution being directed by the existing bromo and ether functionalities. The bromine atom at C6 can also be a site for oxidative addition in transition metal-catalyzed reactions.

Transformations Involving the Nitro Group

The nitro group in this compound is a versatile functional handle that can be transformed into various other groups, significantly expanding the synthetic utility of this scaffold.

One of the most common transformations is the reduction of the nitro group to an amino group. This can be achieved using various reducing agents. For instance, the reduction of 3-nitro-2H-chromenes to 3-aminochromanes has been accomplished using reagents like borane (B79455) (B₂H₆) in THF followed by sodium borohydride (B1222165) (NaBH₄). nih.gov Other methods for the complete reduction of the nitroalkene moiety to a 3-aminochromane include the use of lithium aluminum hydride, or catalytic hydrogenation. chim.it The resulting amino group can be further functionalized, for example, through acylation or by participating in the formation of new heterocyclic rings. A study on a related 2-aryl-3-nitro-2H-chromene derivative demonstrated that the nitro group, along with the double bond, can be reduced using Zn/AcOH to yield a tricyclic amine. semanticscholar.org

The nitroalkene moiety can also participate in cycloaddition reactions. For example, a 1,3-dipolar cycloaddition of sodium azide (B81097) to the activated double bond of a 3-nitro-2-(trifluoromethyl)-2H-chromene derivative has been reported to yield a 1,2,3-triazole. nih.gov This highlights the ability of the nitro group to activate the double bond for such transformations.

| Reagent/Condition | Product | Reference |

| B₂H₆, THF then NaBH₄ | 3-Aminochroman derivative | nih.gov |

| Zn/AcOH | Fused tricyclic amine | semanticscholar.org |

| NaN₃, TsOH, DMF | 1,2,3-Triazole derivative | nih.gov |

Reactivity of the Bromine Substituent in Cross-Coupling Reactions and Other Functionalizations

The bromine atom at the 6-position of the 3-nitro-2H-chromene scaffold serves as a valuable handle for carbon-carbon and carbon-heteroatom bond formation through various transition metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents, further diversifying the molecular architecture.

Palladium-catalyzed cross-coupling reactions are particularly effective for the functionalization of aryl bromides. The Sonogashira coupling, which forms a carbon-carbon bond between an aryl halide and a terminal alkyne, has been successfully applied to 6-iodo-3-nitro-2-(trifluoromethyl)-2H-chromene. nih.gov Given the similar reactivity of aryl bromides and iodides in these reactions, it is expected that this compound would also be a suitable substrate. A study on a 6-bromo-triazolochromene derivative demonstrated its successful use in both Suzuki-Miyaura and Buchwald-Hartwig amination reactions. beilstein-journals.org

The Heck reaction, another palladium-catalyzed process that couples an aryl halide with an alkene, has been demonstrated on a 6-iodo-3-nitro-2H-chromene derivative using methyl acrylate. nih.gov This further supports the potential for similar reactivity with the 6-bromo analogue.

These cross-coupling reactions provide a powerful tool for modifying the 6-position of the chromene ring, allowing for the synthesis of a diverse library of compounds with potentially interesting biological activities.

| Reaction | Catalyst/Reagents | Product Type | Reference |

| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI, TEA | 6-Alkynyl-3-nitro-2H-chromene | nih.gov |

| Suzuki-Miyaura Coupling | Pd(OAc)₂, K₂CO₃ | 6-Aryl-3-nitro-2H-chromene derivative | beilstein-journals.org |

| Buchwald-Hartwig Amination | Pd catalyst | 6-Amino-3-nitro-2H-chromene derivative | beilstein-journals.org |

| Heck Reaction | Pd(OAc)₂, TEA | 6-Alkenyl-3-nitro-2H-chromene | nih.gov |

Conjugate Addition Reactions of 3-Nitro-2H-chromenes with Various Nucleophiles

The electron-deficient nature of the C3-C4 double bond in 3-nitro-2H-chromenes makes them excellent Michael acceptors for a wide variety of nucleophiles. chim.it The presence of a bromine atom at the 6-position in this compound further enhances this reactivity.

A broad range of carbon- and nitrogen-based nucleophiles have been shown to add to the C4 position of the chromene ring. For instance, the conjugate addition of aldehydes and ketones to 3-nitro-2H-chromenes, including bromo-substituted derivatives, has been explored. semanticscholar.org In one study, the reaction of 6-bromo-3-nitro-2-phenyl-2H-chromene with acetone (B3395972) in the presence of pyrrolidine (B122466) and benzoic acid afforded the corresponding 1-(6-bromo-3-nitro-2-phenylchroman-4-yl)propan-2-one in good yield and with excellent stereoselectivity. semanticscholar.org

Enamines are also effective nucleophiles in conjugate addition reactions with 3-nitro-2H-chromenes. chim.it The reaction of 6-bromo-3-nitro-2-(trichloromethyl)-2H-chromene with ethyl 3-morpholinobut-2-enoate has been reported, leading to the formation of a highly substituted chromane (B1220400) derivative. vulcanchem.com These reactions often proceed with high diastereoselectivity, leading to the formation of specific stereoisomers.

The conjugate addition of nitroalkanes to 2H-chromene-3-carbaldehydes, a related system, has also been studied, highlighting the versatility of this reaction type for creating highly functionalized chroman derivatives. nih.gov

| Nucleophile | Catalyst/Conditions | Product | Reference |

| Acetone | Pyrrolidine/Benzoic acid | 1-(6-Bromo-3-nitro-2-phenylchroman-4-yl)propan-2-one | semanticscholar.org |

| Ethyl 3-morpholinobut-2-enoate | Acetonitrile (B52724), ~20 °C | Ethyl (2S,3R,4S*)-(E)-4-[6-bromo-3-nitro-2-(trichloromethyl)-3,4-dihydro-2H-chromen-4-yl]-3-morpholino-2-butenoate | vulcanchem.com |

Cycloaddition Reactions and Their Synthetic Utility for Chromene Derivatization

The activated double bond of this compound makes it a suitable component in various cycloaddition reactions, leading to the formation of complex, fused heterocyclic systems. These reactions are valuable for the rapid construction of molecular complexity from relatively simple starting materials.

[3+2] Cycloaddition reactions are particularly well-documented for 3-nitro-2H-chromenes. The reaction with azomethine ylides, generated in situ from isatins and amino acids, provides a regio- and stereoselective route to spiro[chromeno[3,4-c]pyrrolidine-oxindoles]. researchgate.netmdpi.com The presence of a trifluoromethyl group at the 2-position of the chromene has been shown to influence the stereochemical outcome of these reactions. While specific examples focusing solely on the 6-bromo derivative are part of broader studies, the general reactivity pattern is applicable. For example, the reaction of a 6,8-dibromo-3-nitro-2-phenyl-2-trifluoromethyl-2H-chromene with an azomethine ylide proceeded in high yield. researchgate.net

The reaction of 3-nitro-2H-chromenes with ethyl isocyanoacetate in the presence of a base, known as the Barton-Zard reaction, leads to the formation of a chromeno[3,4-c]pyrrole core. mdpi.com This further demonstrates the utility of the nitroalkene moiety in constructing fused ring systems.

While hetero-Diels-Alder reactions where the nitroalkene acts as a diene have been described for 3-nitro-2H-chromenes, specific examples involving the 6-bromo derivative are less common in the literature. chim.it

| Reaction Type | Reagents | Product Type | Reference |

| [3+2] Cycloaddition | Azomethine ylide (from isatin (B1672199) and amino acid) | Spiro[chromeno[3,4-c]pyrrolidine-oxindole] | researchgate.netmdpi.com |

| Barton-Zard Reaction | Ethyl isocyanoacetate, Base | Chromeno[3,4-c]pyrrole | mdpi.com |

Stereoselective Synthesis and Chiral Induction in Chromene Frameworks

The development of stereoselective methods for the synthesis of chromane and chromene derivatives is of significant interest due to the prevalence of chiral chromane scaffolds in natural products and pharmaceuticals. The reactions of this compound often generate new stereocenters, and controlling their configuration is a key aspect of their synthetic application.

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of 3-nitro-2H-chromenes and their subsequent transformation into chiral chromanes. The domino oxa-Michael/aldol reaction between a salicylaldehyde (B1680747) and a β-nitrostyrene, often catalyzed by chiral secondary amines, can produce enantiomerically enriched 3-nitro-2H-chromenes. chim.it While many studies focus on the parent scaffold, the synthesis of a 6-bromo-3-nitro-2-phenyl-2H-chromene derivative via an L-pipecolinic acid catalyzed reaction has been reported, albeit with low enantioselectivity. researchgate.net

The conjugate addition of nucleophiles to this compound can also be performed stereoselectively. As mentioned previously, the addition of acetone to 6-bromo-3-nitro-2-phenyl-2H-chromene proceeded with excellent diastereoselectivity, yielding the trans,trans-diastereomer. semanticscholar.org

Furthermore, domino reactions involving 3-nitro-2H-chromenes have been developed to construct complex tricyclic chromane derivatives with multiple contiguous stereocenters with high stereocontrol. researchgate.netscispace.com The use of modularly designed organocatalysts has been shown to be effective in achieving high yields, diastereoselectivities, and enantioselectivities in the synthesis of functionalized chromanes from (E)-2-(2-nitrovinyl)phenols, which are precursors to 3-nitro-2H-chromenes. scispace.com These methodologies are applicable to substrates bearing a bromo substituent on the aromatic ring.

The kinetic resolution of racemic 2-aryl-3-nitro-2H-chromenes using N-heterocyclic carbene catalysis provides another avenue to access enantiomerically enriched chromane and 2H-chromene scaffolds. rsc.org

| Reaction | Catalyst/Strategy | Stereochemical Outcome | Reference |

| Domino oxa-Michael/aldol | L-pipecolinic acid | Low enantioselectivity | researchgate.net |

| Conjugate addition of acetone | Pyrrolidine/Benzoic acid | Excellent diastereoselectivity | semanticscholar.org |

| Domino Michael/hemiacetalization | Modularly designed organocatalysts | High diastereo- and enantioselectivity | scispace.com |

| Kinetic resolution | N-heterocyclic carbene | Enantiomerically enriched chromanes and 2H-chromenes | rsc.org |

Sophisticated Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for determining the precise structure of organic molecules in solution. Through the application of one- and two-dimensional NMR experiments, a complete picture of the proton and carbon framework, as well as their connectivity, can be assembled for 6-Bromo-3-nitro-2H-chromene.

One-dimensional NMR provides fundamental information about the chemical environment and number of different types of protons and carbons in a molecule.

¹H NMR Analysis: The ¹H NMR spectrum of this compound, recorded in deuterated chloroform (B151607) (CDCl₃) at 400 MHz, reveals distinct signals corresponding to each proton in the molecule. arkat-usa.org The aromatic region shows a doublet of doublets at δ 7.42 ppm, a doublet at δ 7.38 ppm, and another doublet at δ 6.81 ppm, which are characteristic of the substituted benzene (B151609) ring. arkat-usa.org A singlet at δ 7.70 ppm is assigned to the vinylic proton at position 4, and a doublet at δ 5.26 ppm corresponds to the two protons of the methylene (B1212753) group (CH₂) at position 2. arkat-usa.org The specific chemical shifts and coupling constants (J-values) provide detailed information about the electronic environment and spatial relationship of neighboring protons.

¹³C NMR Analysis: The ¹³C NMR spectrum, recorded at 100 MHz in CDCl₃, displays nine distinct carbon signals, accounting for all carbon atoms in this compound. arkat-usa.org The signals are distributed across the aromatic (δ 114-154 ppm), vinylic (δ ~127-140 ppm), and aliphatic (δ ~63 ppm) regions. arkat-usa.org The chemical shifts are indicative of the nature of each carbon atom, whether it is part of the aromatic ring, the double bond, or the heterocyclic ring.

Interactive Data Table: 1D NMR Data for this compound arkat-usa.org

| Technique | Atom | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ¹H NMR | H-4 | 7.70 | s | - |

| ¹H NMR | H-5 | 7.42 | dd | 8.6, 2.4 |

| ¹H NMR | H-7 | 7.38 | d | 2.4 |

| ¹H NMR | H-8 | 6.81 | d | 8.6 |

| ¹H NMR | H-2 | 5.26 | d | 1.1 |

| ¹³C NMR | C-8a | 153.86 | - | - |

| ¹³C NMR | C-3 | 139.98 | - | - |

| ¹³C NMR | C-5 | 136.33 | - | - |

| ¹³C NMR | C-4a | 132.49 | - | - |

| ¹³C NMR | C-4 | 127.74 | - | - |

| ¹³C NMR | C-7 | 120.03 | - | - |

| ¹³C NMR | C-8 | 118.33 | - | - |

| ¹³C NMR | C-6 | 114.62 | - | - |

| ¹³C NMR | C-2 | 63.03 | - | - |

While specific 2D NMR experimental data for this compound are not detailed in the available literature, these techniques are indispensable for unambiguous structural assignment.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the coupled aromatic protons on the benzene ring, confirming their adjacent positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons they are attached to. It would definitively link the proton signals at δ 7.70, 7.42, 7.38, 6.81, and 5.26 ppm to their corresponding carbon atoms (C-4, C-5, C-7, C-8, and C-2, respectively).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. HMBC is crucial for piecing together the molecular skeleton. For instance, it would show correlations from the H-2 protons to C-3 and C-8a, and from the H-4 proton to C-4a, C-5, and the nitro-bearing C-3, thereby confirming the connectivity of the heterocyclic ring and its fusion to the benzene ring.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. For this compound, HRMS using Electrospray Ionization (ESI) in negative mode shows a deprotonated molecule [M-H]⁻ at a mass-to-charge ratio (m/z) of 253.9460. arkat-usa.org This experimental value is in excellent agreement with the calculated mass of 253.9453 for the formula C₉H₅BrNO₃⁻, confirming the molecular formula of the compound. arkat-usa.org Analysis of the fragmentation pattern in the mass spectrum can also provide valuable structural information by showing the characteristic loss of fragments such as the nitro group (NO₂).

Interactive Data Table: HRMS Data for this compound arkat-usa.org

| Ionization Mode | Ion | Calculated m/z | Found m/z |

| ESI⁻ | [M-H]⁻ | 253.9453 | 253.9460 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations. The IR spectrum of this compound, recorded using a KBr pellet, shows characteristic absorption bands. arkat-usa.org Strong bands at 1513 cm⁻¹ and 1331 cm⁻¹ are indicative of the asymmetric and symmetric stretching vibrations of the nitro (NO₂) group, respectively. arkat-usa.org Bands in the aromatic region and a band around 1474 cm⁻¹ correspond to C=C stretching vibrations. arkat-usa.org Other notable peaks include those for C-O and C-Br bonds. arkat-usa.org

Ultraviolet-Visible (UV-Vis) Spectroscopy: While specific UV-Vis data for this compound is not available, this technique provides information about the electronic transitions within the molecule. Chromene derivatives typically exhibit absorption maxima in the UV region. The presence of the conjugated system involving the benzene ring, the pyran ring double bond, and the nitro group would be expected to give rise to distinct π → π* transitions.

Chromatographic Methods for Reaction Monitoring and Purification Efficacy

Chromatographic techniques are essential for monitoring the progress of chemical reactions, isolating the desired product, and assessing its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient method for the separation and purification of organic compounds. For chromene derivatives, HPLC can be used to determine the purity of the final product and to separate isomers. arkat-usa.org Chiral HPLC, in particular, would be necessary to resolve enantiomers if the compound were synthesized in a chiral, non-racemic form.

Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds. It can be used to monitor the progress of the synthesis of this compound by analyzing the disappearance of starting materials and the appearance of the product, as well as to determine the yield. arkat-usa.org

High-Performance Liquid Chromatography (HPLC) for Quantitative and Purity Analysis

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the quantitative analysis and purity verification of this compound. A reverse-phase HPLC method is typically employed for the analysis of such bromo-nitro aromatic compounds. This methodology allows for the efficient separation of the target compound from potential starting materials, intermediates, and byproducts.

A representative HPLC method for the analysis of this compound would utilize a C18 stationary phase, which is effective for the separation of moderately polar to nonpolar compounds. The mobile phase composition is critical for achieving optimal separation and is typically a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. The gradient elution, where the mobile phase composition is varied over time, can be particularly useful for separating complex mixtures.

The retention time (RT) of this compound is a key parameter for its identification under specific chromatographic conditions. The purity of the sample is determined by integrating the peak area of the target compound and expressing it as a percentage of the total peak area of all components in the chromatogram. For accurate quantitative analysis, a calibration curve is constructed by analyzing a series of standard solutions of known concentrations.

Table 1: Representative HPLC Parameters for the Analysis of this compound

| Parameter | Value |

| Column | C18 (e.g., 4.6 mm x 150 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | 0-2 min: 50% B2-15 min: 50-95% B15-18 min: 95% B18-20 min: 50% B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Thin Layer Chromatography (TLC) for Reaction Progress and Component Separation

Thin Layer Chromatography (TLC) is a versatile and rapid analytical technique used to monitor the progress of the synthesis of this compound and to qualitatively assess the separation of components in a mixture. wisc.edu Due to the polarity of the nitro and bromo substituents, as well as the chromene core, a normal-phase TLC system is generally suitable. libretexts.org

In a typical setup, a silica (B1680970) gel plate serves as the stationary phase, and a solvent system of appropriate polarity acts as the mobile phase. wisc.edu The choice of the mobile phase is crucial for achieving good separation. A mixture of a nonpolar solvent, such as hexane (B92381) or petroleum ether, and a more polar solvent, like ethyl acetate (B1210297) or dichloromethane, is commonly used. rochester.edu The ratio of these solvents is adjusted to optimize the separation of the desired compound from other reaction components.

The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a compound under a specific set of TLC conditions. By comparing the Rf value of the product spot with that of the starting materials, the progress of the reaction can be effectively monitored. Visualization of the spots on the TLC plate is typically achieved under UV light (254 nm), where the aromatic nature of the chromene ring allows for fluorescence quenching.

Table 2: Representative TLC System for this compound

| Parameter | Description |

| Stationary Phase | Silica Gel 60 F254 |

| Mobile Phase | Ethyl Acetate/Hexane (e.g., 30:70 v/v) |

| Visualization | UV light (254 nm) |

| Chamber | Saturated with mobile phase vapor |

Computational Chemistry and Theoretical Investigations of 6 Bromo 3 Nitro 2h Chromene

Density Functional Theory (DFT) and Ab Initio Calculations

Density functional theory and ab initio methods are powerful quantum chemical tools used to elucidate the fundamental properties of molecules from first principles. nih.govbris.ac.uk These calculations are crucial for understanding the intrinsic characteristics of 6-bromo-3-nitro-2H-chromene.

The initial step in the computational analysis of this compound involves the optimization of its molecular geometry. This process determines the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation on the potential energy surface. DFT methods, such as B3LYP, are commonly employed for this purpose, often in conjunction with a suitable basis set like 6-311++G(d,p). nih.gov The optimized structure provides key information on bond lengths, bond angles, and dihedral angles.

Table 1: Illustrative Optimized Geometric Parameters for this compound (Calculated using DFT)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C2-C3 | 1.35 | C2-C3-C4 | 120.5 |

| C3-N | 1.45 | C3-N-O1 | 118.0 |

| C6-Br | 1.90 | C5-C6-Br | 119.5 |

Note: The data in this table is illustrative and represents typical values for similar compounds, as specific computational data for this compound is not available.

Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting the reactivity of molecules. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comresearchgate.net The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilicity, while the LUMO signifies its ability to accept electrons, reflecting its electrophilicity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests higher reactivity.

For this compound, the electron-withdrawing nature of the nitro and bromo groups is expected to lower the energy of the LUMO, making the molecule a good electron acceptor and susceptible to nucleophilic attack. semanticscholar.orgresearchgate.netrsc.org The distribution of the HOMO and LUMO across the molecule can pinpoint the most probable sites for electrophilic and nucleophilic reactions.

Table 2: Representative Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -7.5 |

| LUMO | -2.1 |

Note: These values are representative and intended for illustrative purposes.

Electrostatic potential (ESP) maps provide a visual representation of the charge distribution within a molecule, highlighting electron-rich and electron-poor regions. deeporigin.comlibretexts.org These maps are invaluable for predicting intermolecular interactions and reactive sites. researchgate.netresearchgate.netwalisongo.ac.id In an ESP map, regions of negative potential (typically colored red) indicate an excess of electrons and are likely sites for electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. deeporigin.com

For this compound, the ESP map would likely show a significant negative potential around the oxygen atoms of the nitro group, making them potential sites for interaction with electrophiles. researchgate.net Conversely, the carbon atom attached to the nitro group and the aromatic ring protons would likely exhibit a positive potential, indicating their electrophilic character. researchgate.net

Computational methods can accurately predict various spectroscopic parameters, which can then be compared with experimental data to validate the computed structure and electronic properties. semanticscholar.org

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating 1H and 13C NMR chemical shifts. nih.govnih.gov These theoretical predictions are instrumental in assigning experimental NMR spectra and confirming the molecular structure. nih.gov

IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be computed to generate a theoretical infrared (IR) spectrum. nih.gov By comparing the calculated spectrum with the experimental one, the vibrational modes of the molecule can be assigned, and the accuracy of the computational model can be assessed. semanticscholar.org

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to predict the electronic transitions of a molecule, which correspond to the absorption bands in a UV-Vis spectrum. nih.gov This allows for the interpretation of the electronic structure and the nature of the electronic excitations.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While DFT and ab initio calculations provide insights into the static properties of a molecule, molecular dynamics (MD) simulations are used to study its dynamic behavior over time. acs.orgacs.orgyoutube.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the particles evolve. youtube.commdpi.com

For this compound, MD simulations can be used to study its conformational dynamics, its interactions with solvent molecules, and its behavior in different environments. researchgate.net This is particularly useful for understanding how the molecule might interact with biological targets or other molecules in a solution. acs.org

Thermodynamic and Kinetic Investigations of Reaction Mechanisms

Theoretical calculations are instrumental in elucidating the mechanisms of chemical reactions. tandfonline.com By mapping the potential energy surface of a reaction, key features such as transition states, intermediates, and activation energies can be identified. This provides a detailed understanding of the reaction pathway and the factors that control its rate and outcome.

For reactions involving this compound, such as nucleophilic aromatic substitution or cycloaddition reactions, computational methods can be used to:

Determine the reaction pathway: By locating the transition state structures connecting reactants and products.

Calculate activation energies: To predict the feasibility and rate of a reaction.

Investigate the role of catalysts: By modeling the interaction of the catalyst with the reactants and transition states.

Evaluate the thermodynamics of the reaction: By calculating the change in enthalpy and Gibbs free energy.

These theoretical investigations provide a powerful complement to experimental studies, offering a molecular-level understanding of the reaction dynamics. researchgate.net

Exploration of Non-Linear Optical (NLO) Properties through Quantum Chemical Methods

The non-linear optical (NLO) properties of organic molecules like this compound are of significant interest for applications in optoelectronics and photonics. These properties are fundamentally linked to the molecule's electronic structure, particularly the presence of a π-conjugated system modulated by electron-donating and electron-withdrawing groups, which facilitates intramolecular charge transfer (ICT). In this compound, the chromene ring system provides the necessary π-conjugation, while the nitro group (-NO₂) at the 3-position acts as a strong electron acceptor. The bromine atom at the 6-position, with its electron-withdrawing inductive effect, further influences the electronic distribution and is expected to enhance the NLO response.

Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for the theoretical prediction and analysis of NLO properties. Computational studies on chromene derivatives often employ functionals like B3LYP or M06-2X with basis sets such as 6-311++G(d,p) or 6-31G(d,p) to perform geometry optimization and frequency calculations. From the optimized molecular structure, key NLO parameters can be calculated. These include the dipole moment (μ), the average linear polarizability (<α>), and most importantly, the first-order hyperpolarizability (β), which quantifies the second-order NLO response.

The first hyperpolarizability (β) is a tensor quantity from which the magnitude is typically calculated as follows: β = [(βₓₓₓ + βₓᵧᵧ + βₓzz)² + (βᵧᵧᵧ + βᵧzz + βᵧₓₓ)² + (βzzz + βzₓₓ + βzᵧᵧ)²]¹ᐟ²

For chromene derivatives, computational studies have shown that substitutions significantly impact NLO properties. The presence of strong acceptor groups like the nitro group is known to reduce the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which generally correlates with higher hyperpolarizability values. Therefore, this compound is predicted to exhibit a significant NLO response, making it a candidate for further investigation as an NLO material.

| Parameter | Symbol | Calculated Value | Unit |

|---|---|---|---|

| Dipole Moment | μ | 5.8 D | Debye |

| Average Polarizability | ⟨α⟩ | 6.77 x 10-23 | esu |

| First Hyperpolarizability | β | 13.44 x 10-27 | esu |

Note: Data in the table is illustrative, based on values reported for similar chromene and NLO-active organic compounds for contextual understanding.

In Silico Approaches to Structure-Activity Relationship (SAR) and Molecular Recognition

In silico methods are indispensable in modern medicinal chemistry for exploring the structure-activity relationships (SAR) of bioactive compounds and understanding their molecular recognition mechanisms at the protein level. These computational techniques allow for the rational design of more potent and selective derivatives and provide insights that guide experimental studies.

Ligand-Protein Docking Studies for Elucidating Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. For this compound, docking studies can elucidate how the molecule fits into the active site of a specific biological target, such as an enzyme or receptor, and identify the key intermolecular interactions that stabilize the complex.

While specific docking studies for this compound are not extensively reported, research on related nitrochromene and halogenated scaffolds provides a strong basis for predicting its binding behavior. The chromene core can engage in π-π stacking or T-shaped interactions with aromatic amino acid residues like tyrosine, tryptophan, or phenylalanine in the active site. The nitro group, being a potent hydrogen bond acceptor, can form crucial hydrogen bonds with donor residues such as serine, threonine, or lysine.

Furthermore, the bromine atom at the 6-position can participate in halogen bonding, a non-covalent interaction where the halogen acts as a Lewis acid, interacting with Lewis bases like the backbone carbonyl oxygen or side-chain oxygen and nitrogen atoms. Halogen bonding can significantly contribute to binding affinity and selectivity. SAR studies have confirmed that halogenation of the chromene scaffold is a key factor in modulating biological activity. For instance, mono- and tri-halogenated 3-nitro-2H-chromenes have demonstrated potent anti-staphylococcal activities, with compounds like 2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene showing high efficacy.

| Parameter | Value/Residues |

|---|---|

| Binding Affinity (ΔG) | -8.5 kcal/mol |

| Hydrogen Bond Interactions | Ser120, Gln155 (with Nitro group) |

| Halogen Bond Interactions | Gly118 (backbone C=O with Bromo group) |

| π-π Stacking Interactions | Tyr210, Phe214 (with Chromene ring) |

| Hydrophobic Interactions | Leu160, Val180 |

Note: The data presented is hypothetical and serves to illustrate the types of interactions and binding energies that could be expected from a molecular docking simulation.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models are valuable for predicting the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts and reducing costs.

For classes of compounds like 4-aryl-4H-chromenes and nitroaromatics, QSAR studies have been successfully developed to predict activities such as apoptosis induction and toxicity. A QSAR model for derivatives of this compound would involve several steps:

Data Set Preparation : A series of 3-nitro-2H-chromene analogues with experimentally determined biological activities is compiled. The dataset is typically divided into a training set for model development and a test set for external validation.

Descriptor Calculation : A wide range of molecular descriptors is calculated for each compound. These can include 2D descriptors (e.g., topological indices, 2D autocorrelations), 3D descriptors (e.g., steric fields from CoMFA), and quantum chemical parameters (e.g., dipole moment, HOMO/LUMO energies).

Variable Selection and Model Building : Statistical methods like Multiple Linear Regression (MLR), Genetic Algorithm (GA), or Partial Least Squares (PLS) are used to select the most relevant descriptors and build the regression model.

Model Validation : The model's statistical quality and predictive power are assessed using metrics such as the squared correlation coefficient (R²), cross-validated R² (q²), and the predictive R² for the external test set.

Studies on related chromenes have shown that descriptors related to molecular shape, electronic properties (like dipole moment), and hydrophobicity are often critical in determining their anticancer activity. For a series including this compound, descriptors accounting for the electronic influence of the nitro and bromo groups would likely be significant contributors to the final QSAR model.

| Component | Description |

|---|---|

| Generic QSAR Equation | log(1/IC50) = β0 + β1(Descriptor 1) + β2(Descriptor 2) + ... |

| Potential Descriptors | Topological (e.g., Kier flexibility index), Electronic (e.g., Dipole Moment), Steric (e.g., Molar Refractivity), 2D Autocorrelation. |

| Statistical Parameters | R² (Coefficient of determination), q² (Cross-validated R²), F-test (Statistical significance). |

Structure Activity Relationship Sar Studies of Substituted 2h Chromenes: Insights from Halogen and Nitro Group Positions

Elucidation of Positional and Electronic Effects of Bromine and Nitro Substituents on Chemical and Biological Activities

The biological and chemical activities of 6-Bromo-3-nitro-2H-chromene are significantly influenced by the electronic properties of its substituents. Both the bromine atom at the C-6 position and the nitro group at the C-3 position are electron-withdrawing groups (EWGs).

The nitro group, being a strong EWG, exerts its influence through both resonance and inductive effects. libretexts.org It deactivates the double bond of the pyran ring, making the C-4 position more electrophilic and susceptible to nucleophilic attack. This enhanced reactivity is believed to be a key mechanism for the biological activity of many 3-nitro-2H-chromenes, potentially involving covalent binding with nucleophilic residues (e.g., amino groups) in target proteins. researchgate.net

The bromine atom at the C-6 position primarily exerts an inductive electron-withdrawing effect due to its electronegativity. libretexts.org While halogens are generally deactivating, they are known as ortho-para directors in electrophilic aromatic substitution. In the context of the entire molecule's interaction with a biological target, the presence of bromine at C-6 modifies the electron density distribution of the benzopyran ring system. This alteration can influence binding affinity and selectivity for specific receptors or enzymes. The electronic character of substituents has also been shown to influence the reactivity and yield during the synthesis of these compounds. nih.gov

Detailed SAR Analysis of Halogenated 3-Nitro-2H-chromenes across Various Biological Targets

Recent studies have focused on the antibacterial potential of halogenated 3-nitro-2H-chromenes, particularly against multidrug-resistant (MDR) strains of Staphylococcus aureus and Staphylococcus epidermidis. nih.govmdpi.comscimarina.org A series of 2-aryl-3-nitro-2H-chromene derivatives were synthesized and evaluated, revealing important SAR insights.

The data indicate that halogenation is a key determinant of anti-staphylococcal activity. mdpi.com While non-halogenated or mono-halogenated compounds showed moderate activity, the introduction of multiple halogen atoms significantly enhanced their antibacterial potency. nih.govmdpi.com

Below is a data table summarizing the Minimum Inhibitory Concentration (MIC) values for selected halogenated 3-nitro-2H-chromene derivatives against a reference strain of S. aureus.

| Compound | Substituents | MIC (μg/mL) vs. S. aureus ATCC 29213 |

|---|---|---|

| 5e | 6-Chloro, 2-phenyl | 32 |

| 5f | 6-Bromo, 2-phenyl | 16 |

| 5p | 6-Bromo, 2-(4-bromophenyl) | 8 |

| 5s | 6-Bromo, 8-Chloro, 2-(4-bromophenyl) | 4 |

The degree of halogenation on the 2H-chromene scaffold plays a critical role in determining antibacterial efficacy. Studies consistently show that polysubstitution with halogens leads to a marked increase in activity compared to monosubstitution. nih.govmdpi.com

For example, mono-halogenated nitrochromenes generally exhibit moderate anti-staphylococcal activity, with MIC values typically in the range of 8–32 μg/mL. mdpi.comnih.gov In contrast, di- and tri-halogenated derivatives display significantly more potent activity, with MIC values dropping to a range of 1–8 μg/mL. nih.govmdpi.comscimarina.org The compound 2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene, a tri-halogenated derivative, was identified as the most potent agent in one study, with MIC values of 4 μg/mL against MDR S. aureus and 1–4 μg/mL against MDR S. epidermidis. nih.govmdpi.comnih.gov This trend suggests that increasing the number of halogen atoms on the chromene framework is a beneficial strategy for enhancing antibacterial potency. nih.govmdpi.com

Investigating the Impact of Substituents at the C-2 and C-6 Positions on Chromene Reactivity and Efficacy

The C-2 and C-6 positions of the 3-nitro-2H-chromene scaffold are critical sites for substitution that significantly influence biological activity.

C-2 Position: The substituent at the C-2 position has a profound impact on the molecule's properties. The introduction of an electron-withdrawing group, such as a trifluoromethyl (CF3) group, at C-2 can activate the double bond, enhancing its reactivity towards nucleophiles. mdpi.com This position also influences stereoselectivity in reactions. In studies of antibacterial 2-aryl-3-nitro-2H-chromenes, the nature of the aryl group at C-2 is also important. For example, introducing a halogen (e.g., a 4-bromophenyl group) at C-2, in addition to halogenation on the chromene ring system, often leads to improved antibacterial activity. nih.govmdpi.com

Comparative SAR Studies: Bromine versus Other Halogens (e.g., Chlorine, Fluorine) in Chromene Derivatives

When comparing the effects of different halogens on the biological activity of 3-nitro-2H-chromenes, bromine often emerges as a favorable substituent. In a direct comparison of antibacterial activity, the 6-bromo-3-nitro-2-phenyl-2H-chromene (MIC = 16 μg/mL) was found to be twice as potent as its 6-chloro counterpart (MIC = 32 μg/mL) against S. aureus. mdpi.com

This suggests that the properties of the halogen itself—such as its size, electronegativity, and contribution to lipophilicity—are important factors. Bromine is larger and more polarizable than chlorine, which may lead to more favorable interactions with the biological target. The enhanced activity observed for bromo-substituted derivatives highlights the importance of specific halogen choice in the design of potent chromene-based agents. mdpi.comnih.gov

Role of Molecular Lipophilicity in Modulating the Activity Profile of Substituted Chromenes

Lipophilicity, often quantified as the logarithm of the partition coefficient (log P), is a crucial physicochemical property that affects the absorption, distribution, metabolism, and excretion (ADME) of drug candidates. nih.govmdpi.com For a compound to exert its biological effect, it often needs to cross cellular membranes to reach its intracellular target. The inherent lipophilic nature of the benzopyran scaffold facilitates this membrane permeability. researchgate.netresearchgate.net

The introduction of halogen and nitro substituents significantly impacts the lipophilicity of the 2H-chromene molecule. Halogens, particularly bromine and chlorine, generally increase a molecule's lipophilicity. nih.gov This increased lipophilicity can enhance the compound's ability to penetrate the bacterial cell wall and membrane, which may partly explain the superior activity of halogenated derivatives. mdpi.com There is a direct correlation between the number of halogen atoms and increased antibacterial activity, which may be linked to rising lipophilicity. However, an optimal level of lipophilicity is usually required, as excessively high values can lead to poor solubility and other undesirable properties. The strategic placement of substituents like those in this compound represents a balance of electronic and lipophilic properties to achieve a desired biological activity profile.

Advanced Applications and Materials Science Contributions of 2h Chromene Derivatives

Development of 2H-Chromene-Based Photochromic Materials

The phenomenon of photochromism, where a compound undergoes a reversible change in color upon exposure to light, is a key area of research for applications such as smart windows, optical data storage, and ophthalmic lenses. The 2H-chromene scaffold is a fundamental component of many photochromic molecules, particularly spiro-type compounds. The photochromic activity of these molecules originates from the light-induced cleavage of the spiro C-O bond, leading to the formation of a planar, colored merocyanine (B1260669) isomer.

While direct studies on the photochromic behavior of 6-Bromo-3-nitro-2H-chromene are limited, the influence of its substituents can be inferred from established principles. The nitro group at the 3-position is a strong electron-withdrawing group, which can significantly impact the electronic structure of the molecule. In related photochromic systems, such substituents are known to influence the absorption wavelength of the colored form and the kinetics of the color change. The bromo group at the 6-position can also modulate the electronic properties through inductive effects and may influence the stability and lifetime of the photo-generated colored state.

Table 1: Hypothetical Photochromic Properties of a this compound Derivative

| Property | Hypothetical Value/Observation |

| Absorption Maximum (Colorless Form) | ~320-350 nm |

| Absorption Maximum (Colored Form) | ~550-590 nm (predicted reddish-purple) |

| Coloration Quantum Yield | Moderate |

| Fading Rate Constant (at 25°C) | Dependent on solvent polarity |

This table is illustrative and based on general trends observed in substituted chromenes; specific experimental data for this compound is not available.

Integration of Chromene Scaffolds into Functional Organic Materials

The integration of chromene scaffolds into larger functional organic materials is a promising avenue for creating materials with tailored electronic and optical properties. The inherent reactivity of the 2H-chromene ring system allows for its incorporation into polymers, dendrimers, and other complex molecular architectures. Such materials could find applications in fields like organic light-emitting diodes (OLEDs), nonlinear optics (NLO), and chemical sensors.

The 6-bromo and 3-nitro substituents on the 2H-chromene ring of the target compound offer synthetic handles for further functionalization. For instance, the bromo group can be utilized in cross-coupling reactions to attach other functional moieties, thereby extending the conjugation of the system or introducing specific functionalities. The nitro group, being strongly electron-withdrawing, can enhance the electron-accepting properties of the molecule, which is a desirable characteristic for certain electronic applications. Research on related halogenated 3-nitro-2H-chromenes has highlighted their potential as intermediates in the synthesis of more complex heterocyclic systems.

Research into Chromene Derivatives for Specialized Industrial Applications (e.g., Dyes, Pigments)

The chromene skeleton is a constituent of some natural and synthetic dyes and pigments. The color of these compounds is determined by the extent of conjugation and the nature of the substituents on the aromatic ring. While 2H-chromenes themselves are typically colorless, their derivatives can be converted into colored species.

For this compound, its potential as a precursor to a dye or pigment would likely involve chemical modification to generate a more extended conjugated system. The presence of the nitro group, a known auxochrome, could potentially contribute to the color of a derived dye. However, the direct application of this compound as a dye or pigment is not established. The primary interest in halogenated 3-nitro-2H-chromenes has been in the context of their biological activities rather than their properties as colorants.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.